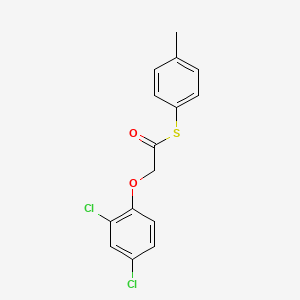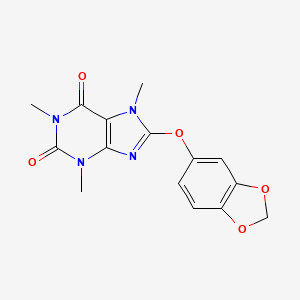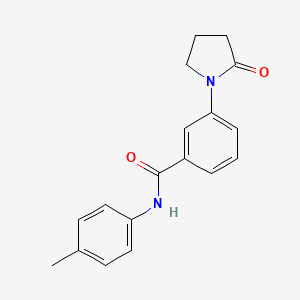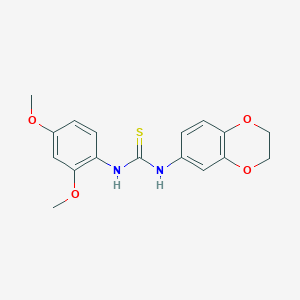
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioate, also known as dichlofenthion, is a synthetic organophosphorus compound that has been widely used as an insecticide and acaricide. It was first introduced in the 1960s and has since been used to control a variety of agricultural pests, including mites, aphids, and whiteflies.
Mecanismo De Acción
Dichlofenthion acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine at the synapses of the nervous system. This results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect or mite. The mechanism of action of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon is similar to that of other organophosphorus compounds.
Biochemical and physiological effects:
Dichlofenthion has been shown to have a range of biochemical and physiological effects on insects and mites. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, and alteration of the metabolism of lipids and carbohydrates. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to have effects on the immune system of insects, which may impact their susceptibility to other diseases and parasites.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlofenthion has several advantages for use in laboratory experiments. It is a well-established insecticide and acaricide with a known mechanism of action, making it a useful tool for studying the physiology and behavior of insects and mites. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. However, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon also has several limitations. It is highly toxic to non-target organisms, including humans, and must be handled with care. In addition, its use in laboratory experiments may not accurately reflect its effects in the field, where other factors such as weather and pest populations may impact its efficacy.
Direcciones Futuras
There are several future directions for S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon research. One area of interest is the development of new formulations and delivery methods that reduce the risk of exposure to non-target organisms. Another area of interest is the investigation of the effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on the microbiome of insects and mites, as well as on other aspects of their physiology and behavior. Finally, there is a need for further research on the potential long-term effects of S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon on ecosystems and the environment, as well as on the development of resistance in target pests.
Métodos De Síntesis
Dichlofenthion is synthesized through the reaction of 2,4-dichlorophenol with 4-methylphenyl-2-chloroethyl sulfide in the presence of a base. The resulting product is then treated with a thiol to yield the final compound. The synthesis method is well-established and has been described in several publications.
Aplicaciones Científicas De Investigación
Dichlofenthion has been extensively studied for its insecticidal and acaricidal properties. It has been shown to be effective against a wide range of pests, including those that have developed resistance to other insecticides. In addition, S-(4-methylphenyl) (2,4-dichlorophenoxy)ethanethioateon has been used in research to study the physiology and behavior of insects and mites, as well as to investigate the effects of pesticides on non-target organisms.
Propiedades
IUPAC Name |
S-(4-methylphenyl) 2-(2,4-dichlorophenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2S/c1-10-2-5-12(6-3-10)20-15(18)9-19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQGAYFWUDRKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![2-cyano-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5787314.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)

![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)